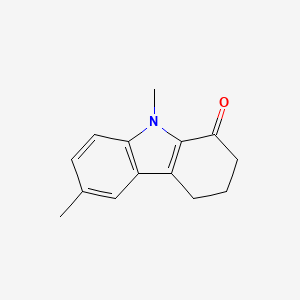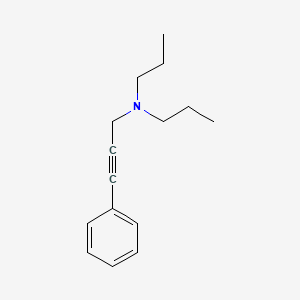![molecular formula C18H15NO4 B11706243 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide CAS No. 303122-37-4](/img/structure/B11706243.png)
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with N-phenylacetamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, especially at the phenyl and coumarin rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
科学的研究の応用
Chemistry: In chemistry, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound has shown potential in biological and medicinal research. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, the compound is used in the development of photoactive materials and smart polymers. Its ability to undergo photochemical reactions makes it valuable in the design of advanced materials .
作用機序
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, leading to the inhibition of DNA synthesis and cell proliferation. Additionally, the compound can modulate the activity of enzymes involved in oxidative stress and inflammation pathways .
類似化合物との比較
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy (phenyl)acetate
Uniqueness: Compared to similar compounds, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form stable complexes with various biomolecules makes it a promising candidate for further research and development .
特性
CAS番号 |
303122-37-4 |
|---|---|
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC名 |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-phenylacetamide |
InChI |
InChI=1S/C18H15NO4/c1-12-9-18(21)23-16-10-14(7-8-15(12)16)22-11-17(20)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20) |
InChIキー |
GMOKLAOGYNDSOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B11706175.png)
![S-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2-(phenylamino)ethyl] carbamothioate](/img/structure/B11706176.png)
![(5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11706185.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11706194.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11706205.png)
![(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706206.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide](/img/structure/B11706211.png)
![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11706215.png)
![4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11706216.png)
![3,4-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B11706222.png)



